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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 1249447-08-2

Cat. No.: B1488213 Get Quote

Commercial Availability & Technical Profile: 5-(3-Chlorophenyl)thiazol-2-amine

Part 1: Executive Summary
Status: Specialty Building Block (Limited Commercial Availability) Primary Application: Kinase

Inhibitor Scaffolding, Fragment-Based Drug Discovery (FBDD) Critical Technical

Note:Regioisomer Alert. Market analysis reveals a frequent conflation between the requested

5-aryl isomer and the commoditized 4-aryl isomer (CAS 2103-99-3). Researchers must strictly

verify the substitution pattern, as the synthesis pathways and biological activities differ

fundamentally.

While the 4-isomer is available off-the-shelf from major distributors, 5-(3-
Chlorophenyl)thiazol-2-amine (CAS 1249447-08-2) is typically supplied by specialized

heterocyclic building block vendors (e.g., BLD Pharm, Enamine) or requires custom synthesis

via palladium-catalyzed cross-coupling.
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Feature Specification

Chemical Name 5-(3-Chlorophenyl)thiazol-2-amine

CAS Number
1249447-08-2 (Distinct from 4-isomer: 2103-99-

3)

Molecular Formula C9H7ClN2S

Molecular Weight 210.68 g/mol

Structural Class 2-Amino-5-arylthiazole

Predicted LogP ~2.5 - 2.8

Solubility
Low in water; soluble in DMSO, DMF, MeOH

(warm)

Purity Standard ≥95% (HPLC) for biological screening

Part 3: Sourcing Landscape & Decision Matrix
The procurement strategy for this compound is defined by the "Make vs. Buy" decision. Unlike

the 4-isomer, which is synthesized via the robust Hantzsch reaction, the 5-isomer requires

more sophisticated chemistry, affecting its price and lead time.

Commercial Supply Chain
Tier 1 (Stock Available): Specialized building block suppliers (e.g., BLD Pharm,

ChemScene). Expect 100mg – 1g quantities.

Tier 2 (Lead Time 2-3 Weeks): Custom synthesis houses. Often listed as "In Stock" but

synthesized on demand.

Tier 3 (Commodity): Sigma-Aldrich/Fisher typically stock the 4-isomer. Do not order part

number 2103-99-3 if you require the 5-isomer.

Procurement Logic Diagram
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Requirement: 5-(3-Chlorophenyl)thiazol-2-amine

CRITICAL: Verify Regiochemistry
(Is it 5-aryl or 4-aryl?)

4-Aryl Isomer (CAS 2103-99-3)

Mistake Identified

5-Aryl Isomer (CAS 1249447-08-2)

Correct Target

Commodity Suppliers
(Sigma, Fisher, TCI)

<$100/g

Specialty Suppliers
(BLD Pharm, Enamine)

>$300/g

Qty < 5g

In-House Synthesis
(Suzuki Coupling)

Qty > 5g or High Cost

Click to download full resolution via product page

Figure 1: Procurement decision tree highlighting the critical regiochemistry check required to

avoid purchasing the wrong isomer.

Part 4: Technical Synthesis Guide (The "Make"
Option)
For drug development campaigns requiring >5g, in-house synthesis is often more cost-

effective. The Hantzsch Thiazole Synthesis (alpha-haloketone + thiourea) cannot be used, as it

exclusively yields the 4-aryl isomer.

Recommended Route: Suzuki-Miyaura Cross-Coupling This route ensures complete

regiocontrol, placing the aryl group specifically at the C-5 position.

Reaction Scheme
Starting Material A: 2-Amino-5-bromothiazole (commercially available or prepared by

bromination of 2-aminothiazole).
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Starting Material B: 3-Chlorophenylboronic acid.

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

Step-by-Step Protocol
Materials:

2-Amino-5-bromothiazole (1.0 eq)

3-Chlorophenylboronic acid (1.2 eq)

Pd(PPh3)4 (5 mol%)[1]

Na2CO3 (2.0 M aqueous solution, 3.0 eq)

Solvent: 1,4-Dioxane or DME (degassed)

Procedure:

Setup: In a microwave vial or round-bottom flask, combine the bromothiazole, boronic acid,

and palladium catalyst.

Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3 cycles) to prevent

homocoupling or oxidation.

Solvation: Add degassed 1,4-Dioxane and the aqueous Na2CO3 solution.

Reaction:

Microwave: Heat to 100°C for 30–60 minutes.

Thermal: Reflux (approx. 100°C) for 12–16 hours under N2.

Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash with water and brine.[2] Dry organic

layer over MgSO4.

Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine group is

polar; adding 1% TEA to the eluent may reduce tailing.
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Synthesis Workflow Diagram

2-Amino-5-bromothiazole
(Electrophile)

Pd(PPh3)4
Na2CO3, Dioxane/H2O

3-Chlorophenylboronic acid
(Nucleophile)

Oxidative Addition &
Transmetallation

5-(3-Chlorophenyl)thiazol-2-amine
(Target)

Reductive Elimination
(C-C Bond Formation)

Click to download full resolution via product page

Figure 2: Suzuki-Miyaura coupling pathway for the regioselective synthesis of the 5-aryl isomer.

Part 5: Quality Control & Validation
Because the 4-isomer is a common impurity (or mislabeled product), analytical validation is

mandatory.

1. Proton NMR (1H-NMR) Differentiation:

5-Isomer (Target): The thiazole ring proton is at position C-4. It typically appears as a sharp

singlet around δ 7.5 - 7.9 ppm (solvent dependent).

4-Isomer (Common Impurity): The thiazole ring proton is at position C-5. This proton is more

shielded and typically appears upfield, around δ 6.8 - 7.2 ppm.

Validation Check: If your singlet is <7.2 ppm, you likely have the 4-isomer.

2. HPLC Purity:

Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

Target Purity: >95% at 254 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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